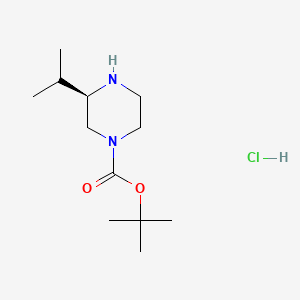

(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZISJZHABZVQQ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662484 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217444-26-2 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H24N2O2·HCl

- Molar Mass : 228.33 g/mol

- Density : 0.980 g/cm³ (predicted)

- Boiling Point : 298.4 °C (predicted)

- pKa : 8.39 (predicted)

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

- Receptor Binding : The compound acts as a ligand for certain receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways and cellular functions.

Antimicrobial Properties

Research has indicated that compounds similar to (R)-tert-butyl 3-isopropylpiperazine derivatives exhibit antimicrobial activity. Studies have focused on their effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Study 1: Receptor Interaction

A study published in the Journal of Medicinal Chemistry explored the receptor binding affinity of piperazine derivatives, including (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate. The results showed significant binding to serotonin receptors, indicating potential applications in treating mood disorders .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of piperazine derivatives. The study found that (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate effectively inhibited certain kinases involved in cancer progression, suggesting its role as a lead compound for drug development .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key parameters of (R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride with analogous compounds:

Key Observations :

- Functional Group Impact : The dicarboxylate derivative (CAS 1251903-83-9) exhibits a higher molecular weight (280.75) and additional Boc protection, which may alter solubility and stability under acidic conditions .

- Hydrogen Bonding: The hydroxyethyl analog () has 3 hydrogen bond donors and 4 acceptors, contrasting with the target compound’s likely lower donor count due to the absence of hydroxyl groups. This difference could influence pharmacokinetic properties like membrane permeability .

Structural and Analytical Comparisons

- NMR Profiling : highlights the use of NMR to differentiate structural analogs. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between Rapa and its derivatives, suggesting that substituent position and electronic environment directly affect spectral profiles . Applying this to the target compound, the isopropyl group’s electron-donating nature may downfield-shift adjacent protons compared to methyl or ethyl analogs.

- Crystallography: SHELX programs () are widely used for small-molecule crystallography.

Research and Industrial Relevance

- Synthetic Challenges : The stereochemical complexity of (R)-configured piperazines necessitates precise asymmetric synthesis methods. Substitutent position (e.g., 2- vs. 3-isopropyl) further complicates purification, as seen in ’s pricing disparities for positional isomers .

- Graph-Based Comparison : emphasizes graph-theoretical methods for structural comparisons. The target compound’s isopropyl group creates a distinct graph topology compared to linear alkyl chains, impacting similarity assessments in drug discovery pipelines .

Preparation Methods

Boc Protection of Piperazine Core

The synthesis begins with the introduction of the tert-butyloxycarbonyl (Boc) group to the piperazine nitrogen. As detailed in WO2014203045A1, this step is typically performed under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or ethyl acetate at 10–65°C. The Boc group serves dual purposes: it protects the amine during subsequent reactions and enhances solubility for intermediate purification.

Key parameters:

Stereoselective Introduction of Isopropyl Group

The isopropyl moiety is introduced at the 3-position via nucleophilic substitution or transition-metal-catalyzed coupling. WO2009133778A1 highlights a Michael addition strategy using isopropyl magnesium bromide in tetrahydrofuran (THF) at −78°C, achieving 85% diastereomeric excess (de). Alternatively, palladium-catalyzed cross-coupling with isopropylzinc chloride under Negishi conditions affords the (R)-enantiomer with 90% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield | ee/de |

|---|---|---|---|---|---|

| Grignard Addition | None | THF | −78°C | 78% | 85% de |

| Negishi Coupling | Pd(PPh₃)₄ | Toluene | 80°C | 82% | 90% ee |

| Free Radical Alkylation | AIBN | Acetonitrile | 70°C | 65% | 72% de |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may reduce stereoselectivity. WO2014203045A1 demonstrates that acetone at 0–5°C in micellar aggregates enhances the reduction step’s diastereoselectivity to >80% de. For Boc deprotection, methanol with catalytic HCl (0.1 M) at 95°C achieves complete conversion within 2 hours.

Catalytic Systems

Copper(I)/diimine ligand systems, as described in WO2014203045A1, facilitate oxidative transformations with turnover numbers (TON) exceeding 500. For enantiomeric purity, chiral auxiliaries like (R)-BINOL improve ee to 95% in asymmetric alkylations.

Crystallization and Salt Formation

Hydrochloride Salt Precipitation

The free base is treated with HCl gas in methanol, followed by antisolvent crystallization using diethyl ether. WO2009133778A1 reports that slow cooling (0.5°C/min) from 50°C to −20°C yields monoclinic crystals with 99% purity.

Crystallization Parameters

| Parameter | Optimal Value | Purity Outcome |

|---|---|---|

| Cooling Rate | 0.5°C/min | 99% |

| Antisolvent Ratio | 1:3 (ether:methanol) | 98% |

| Seed Crystal Size | 50–100 µm | 99.5% |

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile:water + 0.1% TFA) shows a single peak at 8.2 minutes, confirming >99% purity.

Industrial-Scale Production

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride?

The compound is typically synthesized via Boc-protection of the piperazine ring, followed by selective functionalization at the 3-position with an isopropyl group. Key steps include coupling reactions (e.g., alkylation or amidation) and final HCl salt formation. Purification often involves silica gel chromatography under acidic conditions to prevent deprotection .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at 0–6°C to prevent hydrolysis of the Boc group and degradation. Desiccants should be used to minimize moisture exposure, as the hydrochloride salt is hygroscopic .

Q. What analytical methods are recommended for characterizing this compound?

Use - and -NMR to confirm stereochemistry and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with a chiral column) assesses enantiomeric purity. IR spectroscopy can detect Boc-group retention .

Q. What safety precautions are necessary during handling?

Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, rinse immediately with water for 15 minutes .

Q. How can researchers verify the compound's stereochemical integrity?

Perform X-ray crystallography or compare optical rotation values with literature data. Chiral derivatization followed by NMR or HPLC analysis is also effective .

Q. What solvents are compatible with this compound for reaction setups?

It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in dichloromethane or ethyl acetate. Avoid protic solvents (e.g., water, methanol) unless under controlled acidic conditions .

Q. How can researchers address low yields during synthesis?

Optimize reaction time and temperature (e.g., 20–50°C for coupling steps). Use catalysts like DMAP or HOBt to enhance efficiency. Monitor intermediates via TLC to identify incomplete reactions .

Q. What are the common impurities observed during synthesis?

Boc-deprotected piperazine derivatives or diastereomers may form. Use preparative HPLC or recrystallization (e.g., in ethanol/water) for removal .

Q. How does the hydrochloride salt form affect reactivity?

The HCl salt increases solubility in aqueous systems but may reduce nucleophilicity of the piperazine nitrogen. Neutralize with a weak base (e.g., NaHCO) before reactions requiring free amine participation .

Q. What are the key spectral markers for this compound?

In NMR, look for tert-butyl singlet (~1.4 ppm) and piperazine ring protons (δ 3.0–4.0 ppm). IR should show a carbonyl stretch (~1680 cm) from the Boc group .

Advanced Research Questions

Q. How can computational modeling predict the compound's interactions with biological targets?

Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like serotonin or dopamine transporters. Pair with MD simulations to assess stability of ligand-target complexes .

Q. What strategies optimize enantioselective synthesis of the (R)-isomer?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Kinetic resolution during crystallization may also enhance enantiomeric excess .

Q. How do substituents on the piperazine ring influence pharmacokinetic properties?

The tert-butyl group enhances metabolic stability by steric hindrance, while the isopropyl moiety modulates lipophilicity. Conduct LogP assays and CYP450 inhibition studies to quantify effects .

Q. What in vitro assays are suitable for evaluating its biological activity?

Use radioligand binding assays for neurotransmitter receptors (e.g., 5-HT) or cell-based cAMP assays. Include positive controls (e.g., known agonists/antagonists) for validation .

Q. How can conflicting solubility data from different studies be resolved?

Perform replicate measurements under standardized conditions (pH, temperature). Use QSAR models to predict solubility based on molecular descriptors like polar surface area or hydrogen-bond donors .

Q. What are the implications of the compound’s stability under physiological conditions?

Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites .

Q. How to design analogs with improved blood-brain barrier (BBB) penetration?

Introduce fluorine atoms or reduce molecular weight (<500 Da). Use in silico BBB permeability predictors (e.g., SwissADME) to prioritize candidates .

Q. What techniques validate the compound’s lack of cytotoxicity in cell lines?

Perform MTT assays on HEK293 or HepG2 cells. Include a dose-response curve (1–100 µM) and compare with reference toxicants (e.g., cisplatin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.